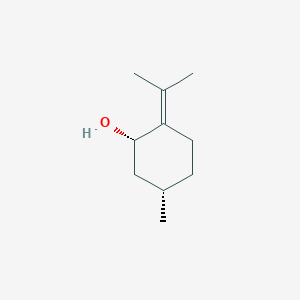

Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-

Description

Chemical Structure and Properties The compound Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- (CAS: 22472-79-3 (trans), 22472-80-6 (cis)) is a monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It is characterized by a cyclohexanol backbone substituted with a methyl group at position 5 and a methylethylidene group (isopropylidene) at position 2. The (1S,5S) stereochemistry confers distinct spatial and electronic properties, influencing its reactivity and biological activity.

Natural Occurrence and Applications This compound, also known as p-menth-4(8)-en-3-ol, is found in essential oils of plants such as Mentha species and Dicerandra frutescens .

Properties

CAS No. |

118760-35-3 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1S,5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10-/m0/s1 |

InChI Key |

JGVWYJDASSSGEK-WPRPVWTQSA-N |

Isomeric SMILES |

C[C@H]1CCC(=C(C)C)[C@H](C1)O |

Canonical SMILES |

CC1CCC(=C(C)C)C(C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- can be synthesized through several methods. One common synthetic route involves the hydrogenation of pulegone, a naturally occurring monoterpene ketone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of pulegone using a continuous flow reactor. This method allows for the efficient and scalable production of the compound, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: The major products include ketones and aldehydes.

Reduction: The major products are various alcohols and hydrocarbons.

Substitution: The major products are derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the fragrance and flavor industry due to its pleasant minty aroma.

Mechanism of Action

The mechanism of action of Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of reactive oxygen species (ROS) and the expression of certain genes related to inflammation and microbial defense.

Comparison with Similar Compounds

Menthol Isomers (e.g., (1S,2R,5S)-Menthol)

Structural Differences

- Menthol (C₁₀H₂₀O) has a hydroxyl group at position 1 and an isopropyl group at position 2, lacking the methylethylidene moiety present in the target compound .

- Stereochemistry : Menthol’s (1S,2R,5S) configuration differs from the (1S,5S) configuration of the target compound, altering molecular interactions .

Pulegone (CAS 3391-90-0)

Structural Differences

- Pulegone (C₁₀H₁₆O) replaces the hydroxyl group in the target compound with a ketone at position 3, making it a cyclohexanone derivative .

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1α,2β,5α)- (CAS 15356-70-4)

Structural Differences

Physicochemical Properties

| Property | Target Compound | 5-methyl-2-(1-methylethyl)- Analog |

|---|---|---|

| Boiling Point (K) | ~376–380 | 376.70 (experimental) |

| logP | ~2.3 | 3.0 (estimated) |

Thioether-Substituted Cyclohexanol Derivatives

Structural Differences

- Compounds such as Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]- (1S,2S) replace the methylethylidene group with a thioether (-S-) linkage .

Key Research Findings

- Stereochemical Impact: The (1S,5S) configuration of the target compound enhances microviscosity modulation in lipid bilayers compared to non-chiral analogs, as shown in membrane studies .

- Toxicity Profile : The compound is classified as a skin irritant (Category 2) with moderate aquatic toxicity (LC₅₀ = 15.6 mg/L for fish) .

- Synthetic Accessibility : Epimerization-prone intermediates in its synthesis allow for stereochemical diversification, as demonstrated in the synthesis of AR-15512 derivatives .

Biological Activity

Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- is a cyclic alcohol with the molecular formula and a molecular weight of approximately 156.27 g/mol. This compound is structurally related to menthol and has garnered attention for its potential biological activities. The following sections will explore its chemical properties, biological activities, and relevant case studies.

- Molecular Formula:

- Molecular Weight: 156.2652 g/mol

- CAS Registry Number: 23283-97-8

- IUPAC Name: Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-

The compound exhibits stereoisomerism, which can influence its biological activity. The structural variations include different configurations at the chiral centers, which may lead to differing pharmacological effects.

Biological Activities

Cyclohexanol derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The specific biological activity of Cyclohexanol, 5-methyl-2-(1-methylethylidene)- has been explored in several studies:

Antimicrobial Activity

Research indicates that cyclohexanol derivatives demonstrate significant antimicrobial properties against various pathogens. A study by Radulovic et al. (2010) highlighted the effectiveness of certain cyclohexanol derivatives against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

Cyclohexanol derivatives have also been studied for their anti-inflammatory effects. For instance, compounds similar to Cyclohexanol, 5-methyl-2-(1-methylethylidene)- have shown potential in inhibiting pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in conditions characterized by inflammation.

Analgesic Properties

The analgesic properties of cyclohexanol derivatives have been documented in animal models. A study conducted on mice demonstrated that these compounds could reduce pain responses through modulation of the central nervous system pathways.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of Cyclohexanol derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Cyclohexanol derivative A | 32 | 64 |

| Cyclohexanol derivative B | 16 | 32 |

| Control (Ampicillin) | 8 | 16 |

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of cyclohexanol derivatives in a rat model of arthritis, treatment with these compounds resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

| Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 10 ± 1.5 | 200 ± 20 |

| Cyclohexanol Group | 5 ± 1.0 | 100 ± 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.